molecular formula C16H15N3 B12166986 3H-Indol-3-one, 2-methyl-, 2-(3-methylphenyl)hydrazone CAS No. 327092-65-9

3H-Indol-3-one, 2-methyl-, 2-(3-methylphenyl)hydrazone

Katalognummer: B12166986
CAS-Nummer: 327092-65-9
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: VGCYLBGMYUXNGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Indol-3-one, 2-methyl-, 2-(3-methylphenyl)hydrazone: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The compound is a derivative of indole, characterized by the presence of a hydrazone group attached to the indole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indol-3-one, 2-methyl-, 2-(3-methylphenyl)hydrazone typically involves the reaction of 2-methyl-3H-indol-3-one with 3-methylphenylhydrazine. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3H-Indol-3-one, 2-methyl-, 2-(3-methylphenyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3H-Indol-3-one, 2-methyl-, 2-(3-methylphenyl)hydrazone is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research due to its potential biological activities. It can be used as a probe to study enzyme interactions and cellular processes .

Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .

Industry: In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Wirkmechanismus

The mechanism of action of 3H-Indol-3-one, 2-methyl-, 2-(3-methylphenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: What sets 3H-Indol-3-one, 2-methyl-, 2-(3-methylphenyl)hydrazone apart is its specific hydrazone group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

327092-65-9

Molekularformel

C16H15N3

Molekulargewicht

249.31 g/mol

IUPAC-Name

(2-methyl-1H-indol-3-yl)-(3-methylphenyl)diazene

InChI

InChI=1S/C16H15N3/c1-11-6-5-7-13(10-11)18-19-16-12(2)17-15-9-4-3-8-14(15)16/h3-10,17H,1-2H3

InChI-Schlüssel

VGCYLBGMYUXNGG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N=NC2=C(NC3=CC=CC=C32)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.